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2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molar mass of approximately 179.64 g/mol. It features a cyclobutyl group attached to a methylamino acetic acid structure, making it a member of the amino acid derivatives family. The compound exists as a hydrochloride salt, which enhances its solubility in water, facilitating its use in various biological and chemical applications .
The primary reactions involving 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride include:
Research indicates that 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to:
The synthesis of 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride typically involves multi-step organic reactions:
This compound has several applications across various fields:
Interaction studies have focused on understanding how 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride interacts with biological systems:
Several compounds share structural similarities with 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Methylamino)acetic acid hydrochloride | Simple amino acid derivative | Lacks cyclobutyl group; simpler structure |
| 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride | Cyclopropyl variant | Smaller ring size; different pharmacological profile |
| 2-(Cyclohexylmethylamino)acetic acid hydrochloride | Larger cycloalkane | Larger ring structure; potential for different interactions |
The presence of the cyclobutyl group in 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride contributes to its unique chemical properties and biological activities, distinguishing it from other amino acid derivatives .